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Compound of Interest

Compound Name: 4-Benzyl-1,3-thiazol-2-amine

Cat. No.: B1267488

At the heart of any chemical entity lies its fundamental physicochemical properties. For 4-
Benzyl-1,3-thiazol-2-amine, these data points are the starting line for any substantive
investigation, from synthetic strategy to pharmacological screening. The molecular weight, in
particular, serves as a critical gatekeeper for drug-likeness and bioavailability.

The thiazole ring system is a well-established "privileged structure” in medicinal chemistry. Its
rigid planarity and capacity for hydrogen bonding contribute to favorable interactions with
biological targets, making derivatives of this scaffold highly valuable. 4-Benzyl-1,3-thiazol-2-
amine, with a molecular weight of approximately 190.27 g/mol , sits comfortably within the
chemical space often explored for fragment-based drug discovery and lead optimization. This
value is low enough to allow for substantial synthetic elaboration while maintaining desirable
pharmacokinetic properties, a concept we will explore further.
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Property Value Source
Molecular Weight 190.27 g/mol PubChem
Monoisotopic Mass 190.05646950 Da PubChem
Molecular Formula C10H10N2S PubChem
IUPAC Name 4-benzyl-1,3-thiazol-2-amine PubChem
CAS Number 7496-56-2 Biosynth
SMILES C1=CC=C(C=C1)CC2=CSC(= Biosynth
N2)N
Calculated XLogP3 2.6 PubChem

The Molecular Weight in Drug Discovery: A Critical
Parameter

A molecule's molecular weight is far from a trivial statistic; it is a primary determinant of its
pharmacological potential. In the context of drug development, it influences solubility,
permeability, and ultimately, bioavailability. The well-regarded Lipinski's Rule of Five, a
cornerstone of modern medicinal chemistry, posits that poor absorption or permeation is more
likely when, among other factors, the molecular weight is over 500.

4-Benzyl-1,3-thiazol-2-amine's modest molecular weight of ~190 g/mol makes it an ideal
starting scaffold. It provides a core structure with inherent biological relevance—derivatives
have been investigated as potent anti-inflammatory agents—while leaving ample "molecular
real estate" for chemists to modify. These modifications aim to enhance potency, selectivity, or
pharmacokinetic profiles without breaching the critical 500 Da threshold, thereby preserving the
potential for oral bioavailability.

The diagram below illustrates the central role of the core scaffold in relation to potential
modifications and desired drug-like properties.
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Caption: Drug development workflow starting from a low molecular weight scaffold.

Synthesis and Verification: A Protocol Grounded in
Causality
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The most common and efficient route to synthesizing 4-substituted-2-aminothiazoles is the
Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable method for
obtaining the target compound. The protocol below is based on established procedures. The
causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Hantzsch Synthesis of 4-Benzyl-
1,3-thiazol-2-amine

Objective: To synthesize 4-Benzyl-1,3-thiazol-2-amine via the reaction of a suitable a-
haloketone with thiourea.

Materials:

e 1-Chloro-3-phenylpropan-2-one (o-haloketone)

e Thiourea

o Ethanol (Anhydrous)

» Dilute Ammonia Solution

» Diethyl Ether

o Standard reflux apparatus, magnetic stirrer, rotary evaporator, and TLC equipment.
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and
magnetic stir bar, dissolve 3.9 g of thiourea in 100 mL of ethanol.

o Causality: Ethanol serves as a polar protic solvent, capable of dissolving both the
nucleophilic thiourea and the electrophilic a-haloketone, facilitating their interaction.

» Addition of Electrophile: To the stirring solution, add 10 g of 1-chloro-3-phenylpropan-2-one.

o Causality: The a-haloketone is the key electrophile. The carbon bearing the chlorine atom
is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization
cascade.
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Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

o Causality: The elevated temperature provides the necessary activation energy for the
reaction to proceed at a reasonable rate. Refluxing ensures the reaction can be
maintained at the boiling point of the solvent without evaporative loss.

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

o Causality: TLC allows for the visualization of the consumption of starting materials and the
formation of the product, confirming the reaction is complete and preventing unnecessary
heating which could lead to side products.

Work-up & Isolation: After cooling to room temperature, concentrate the mixture under
reduced pressure using a rotary evaporator.

o Causality: This removes the ethanol solvent, leaving the crude product and any non-
volatile impurities.

Neutralization & Extraction: Resuspend the residue in a dilute ammonia solution and extract
with diethyl ether (3 x 50 mL).

o Causality: The synthesis initially forms the hydrochloride salt of the amine. The weak base
(ammonia) deprotonates the amine, converting it to its free base form, which is more
soluble in organic solvents like diethyl ether than in the agueous solution. This allows for
its selective extraction.

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is evaporated. The resulting solid can be further purified by recrystallization
from a suitable solvent (e.g., ethanol/water mixture).

o Causality: Recrystallization is a purification technique based on differences in solubility.
The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired
compound will form pure crystals, while impurities remain dissolved in the solvent. The
final purity should be confirmed by melting point analysis. The hydrochloride salt is
reported to melt at 127°C.
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The following diagram illustrates the generalized mechanism of the Hantzsch Thiazole
Synthesis.

 To cite this document: BenchChem. [Core Molecular Profile: The Foundational Data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267488#4-benzyl-1-3-thiazol-2-amine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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